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Abstract
eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small

molecule inhibitor of SRC family kinases (SFKs). Its discovery represents a significant

advancement in the pursuit of targeted cancer therapies. Unlike many kinase inhibitors that

target the active conformation of the enzyme, eCF506 uniquely binds to and stabilizes the

inactive conformation of SRC. This mechanism not only inhibits the catalytic activity of SRC but

also disrupts its scaffolding functions, leading to a more comprehensive shutdown of SRC-

mediated signaling pathways. This technical guide provides an in-depth overview of the

discovery, synthesis, and mechanism of action of eCF506, supported by quantitative data,

detailed experimental protocols, and pathway visualizations. The deuterated version, eCF506-
d5, is used as an internal standard in analytical studies.

Discovery and Rationale
The development of eCF506 was driven by the need for highly selective SRC inhibitors with a

differentiated mechanism of action to overcome the limitations of existing multi-kinase inhibitors

that also target ABL kinase.[1] Increased activity of the non-receptor tyrosine kinase SRC is

strongly associated with the proliferation, migration, and drug resistance of various solid

tumors, including breast, colon, and prostate cancers.[1] The design strategy for eCF506

focused on achieving sub-nanomolar potency against SRC while maintaining a high degree of
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selectivity over other kinases, particularly ABL, to minimize off-target effects and improve the

therapeutic window.[1]

Synthesis Pathway
The synthesis of eCF506 is accomplished through a five-step process starting from

commercially available materials, as detailed by Fraser et al. in the Journal of Medicinal

Chemistry (2016). The synthesis of pyrazolo[3,4-d]pyrimidines, the core scaffold of eCF506,

often involves the construction of the pyrazole ring followed by the annulation of the pyrimidine

ring. While the specific visual scheme from the primary publication is not readily available in

open-access domains, a representative synthetic approach for similar pyrazolo[3,4-d]pyrimidine

compounds involves the reaction of a substituted hydrazine with a cyano-ester to form an

aminopyrazole, which is then cyclized with formamide or a similar reagent to yield the

pyrimidinone core. Subsequent chlorination and nucleophilic substitution reactions are then

employed to introduce the side chains.

Below is a generalized logical workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine

scaffold, which would be adapted for the specific synthesis of eCF506.
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Generalized Synthesis of Pyrazolo[3,4-d]pyrimidine Core
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Aminopyrazole intermediate

Cyano-ester derivative

Pyrazolo[3,4-d]pyrimidinone

Cyclization

Cyclization Reagent (e.g., Formamide)

4-chloro-pyrazolo[3,4-d]pyrimidine

Chlorination

Chlorinating Agent (e.g., POCl3)

Introduction of Side Chain 1

Amine Side Chain 1

SNAr

Final Product (e.g., eCF506)

Amine Side Chain 2

Final Functionalization

Click to download full resolution via product page

Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Quantitative Data
The potency and selectivity of eCF506 have been extensively characterized through various

biochemical and cellular assays. The following tables summarize the key quantitative data.
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Table 1: Kinase Inhibition Profile of eCF506

Kinase IC50 (nM) Reference

SRC <0.5 [2]

YES1 2.1 [2]

ABL >950 [2]

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

Cell Line Subtype GI50 (µM) Reference

BT-549 Triple Negative ~0.015-0.22 [3]

MDA-MB-157 Triple Negative ~0.015-0.22 [3]

MDA-MB-231 Triple Negative ~0.015-0.22 [3]

MCF7 ER+ ~0.015-0.22 [3]

ZR-75.1 ER+ ~0.015-0.22 [3]

T-47D ER+ ~0.015-0.22 [3]

JIMT-1 HER2+ ~0.22 [3]

Mechanism of Action and Signaling Pathway
eCF506 exerts its therapeutic effects by targeting the SRC signaling pathway. A key and

differentiating feature of eCF506 is its ability to lock SRC into its native, inactive "closed"

conformation.[2] This has a dual effect:

Inhibition of Catalytic Activity: By binding to the inactive state, eCF506 prevents the

conformational changes required for SRC's kinase activity, thus blocking the phosphorylation

of downstream substrates.[2]

Disruption of Scaffolding Function: The stabilization of the inactive conformation also

prevents SRC from forming a complex with its binding partners, most notably Focal Adhesion
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Kinase (FAK).[1][4] This disruption of the SRC-FAK complex is a critical aspect of its

mechanism, as this complex is central to cell adhesion, migration, and survival signals.[1]

The binding of eCF506 to SRC leads to a reduction in the autophosphorylation of SRC at

tyrosine 419 (Y419) and subsequently decreases the phosphorylation of FAK at SRC-

dependent sites (Y576/577, Y861, Y925).[1] Interestingly, eCF506 also indirectly leads to a

decrease in FAK autophosphorylation at Y397, a site crucial for the recruitment of SRC.[1]

eCF506 Mechanism of Action on SRC-FAK Signaling
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eCF506 locks SRC in an inactive state, preventing pathway activation.

Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This assay is used to determine the IC50 values of compounds against specific kinases.

Materials:

Kinase of interest (e.g., recombinant human SRC)

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

Test compound (e.g., eCF506) serially diluted in DMSO

Assay buffer (e.g., 1x Kinase Buffer A)

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. From

this, create intermediate dilutions at 3x the final desired concentration in the assay buffer.

Reagent Preparation: Prepare a 3x solution of the kinase and a 3x solution of the Eu-anti-

Tag antibody in assay buffer. Prepare a 3x solution of the Kinase Tracer in assay buffer.

Assay Assembly:

Add 5 µL of the 3x compound intermediate dilution to the assay plate.

Add 5 µL of the 3x kinase/antibody mixture.

Add 5 µL of the 3x tracer solution.
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Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from

light.

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved

fluorescence resonance energy transfer (TR-FRET). Measure the emission at 665 nm

(acceptor) and 615 nm (donor).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the compound concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
This assay is used to determine the anti-proliferative effect of a compound on cancer cell lines.

Materials:

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

Complete cell culture medium

Test compound (e.g., eCF506)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well cell culture plates

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and

add them to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the logarithm of the compound concentration and fit the data

to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell

growth) or IC50 value.

Conclusion
eCF506 (NXP900) is a promising, highly selective SRC inhibitor with a unique mechanism of

action that confers both potent anti-catalytic and anti-scaffolding activity. Its ability to stabilize

the inactive conformation of SRC leads to a more complete inhibition of the SRC signaling

pathway, which has translated to significant anti-tumor efficacy in preclinical models. The

favorable selectivity profile, particularly the thousand-fold selectivity over ABL kinase, suggests

a potential for an improved safety profile in clinical settings. The ongoing clinical development

of NXP900 will further elucidate its therapeutic potential in various cancers. This technical

guide provides a comprehensive overview of the key data and methodologies that underpin the

discovery and characterization of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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